molecular formula C17H20N6O2 B5513122 2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5513122
M. Wt: 340.4 g/mol
InChI Key: VVBZNUWNWABXGA-UHFFFAOYSA-N
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Description

The compound contains a benzoxazole ring, which is a fused aromatic ring containing a benzene and an oxazole. Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Molecular Structure Analysis

The molecular formula of the compound is C20H17N5O2 . It contains a benzoxazole ring attached to a pyrazine ring, which is further substituted with a carboxamide group. The exact structure would need to be confirmed by spectroscopic methods such as NMR and mass spectrometry.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole and carboxamide groups, as well as the other substituents. Benzoxazoles can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .

Scientific Research Applications

Synthesis and Cytotoxicity

Compounds related to the mentioned chemical structure have been synthesized for potential anticancer applications. For instance, the synthesis and evaluation of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives, including modifications to incorporate carboxamide functionalities, have shown appreciable cytotoxicity in cell line panels, highlighting their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).

Antimicrobial Activities

Novel syntheses involving heterocyclic compounds have explored antimicrobial activities. For example, derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and its structural variants have been screened for antimicrobial properties, underscoring the importance of structural diversification for enhancing biological activities (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antioxidant and Antitumor Activities

Synthesis efforts have also focused on creating compounds with significant antioxidant and antitumor activities. The development of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown promising results in antimicrobial evaluations, with some derivatives exhibiting notable activities. These findings suggest a potential for therapeutic applications in combating various diseases (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzoxazole derivatives have been found to have a wide range of biological activities, as mentioned above .

Future Directions

The compound could be further investigated for its potential biological activities, given the known activities of benzoxazole derivatives . Additionally, modifications could be made to the structure to enhance its activity or alter its properties.

properties

IUPAC Name

2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-21(2)17(24)22-7-8-23-13(11-22)9-12(20-23)10-18-16-19-14-5-3-4-6-15(14)25-16/h3-6,9H,7-8,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBZNUWNWABXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC3=NC4=CC=CC=C4O3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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